Chamaechromone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chamaechromone is a biflavonoid ingredient isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae). It has been found to possess anti-hepatitis B virus (HBV) effects against the surface antigen of HBV (HBsAg) secretion and has insecticidal activities .

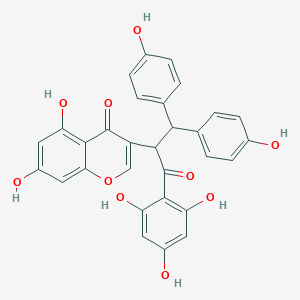

Molecular Structure Analysis

Chamaechromone has a molecular formula of C30H22O10 and an average mass of 542.490 Da . It contains 10 hydrogen bond acceptors and 7 hydrogen bond donors .

Physical And Chemical Properties Analysis

Chamaechromone is a powder with a density of 1.6±0.1 g/cm3. It has a boiling point of 906.4±65.0 °C at 760 mmHg and a flash point of 304.2±27.8 °C. Its molar refractivity is 140.7±0.3 cm3, and it has a polar surface area of 185 Å2 .

Scientific Research Applications

Environmental Microbiology

Chamaechromone: has been identified as an allelochemical that affects soil microbial communities. Studies have shown that it can influence the composition and diversity of rhizosphere soil microbial communities, which is crucial for understanding plant-microbe interactions and soil health .

Pharmacology

In pharmacological research, chamaechromone is recognized for its potential therapeutic properties. It has been investigated for its anti-tumor, anti-viral, and anti-bacterial activities, among others. The compound’s role in traditional medicine, particularly in Chinese herbal medicine, has also been explored for treating various disorders .

Soil Science

Research in soil science has revealed that chamaechromone can impact soil enzyme activities and physicochemical properties. This is significant for agricultural practices and environmental conservation, as it helps in understanding the allelopathic effects of plants on soil ecosystems .

Plant Chemistry

Chamaechromone: plays a role in plant chemistry, particularly in relation to allelopathy—a biological phenomenon where plants release chemicals to influence the growth and survival of neighboring plants. This has implications for managing plant biodiversity and agricultural crop production .

Microbial Community Analysis

The compound has applications in microbial community analysis, where it is used to study the effects of allelochemicals on microbial diversity. This is important for ecological research and developing strategies for sustainable land management .

Traditional Medicine

Chamaechromone: is used in traditional medicine for its various pharmacological effects. It has been traditionally employed to treat skin diseases, respiratory issues, and even cancer, reflecting its importance in ethnopharmacology and drug discovery .

Safety and Hazards

When handling Chamaechromone, it’s recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . In case of contact with eyes or skin, flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, seek immediate medical attention .

Mechanism of Action

Target of Action

Chamaechromone, a biflavonoid ingredient isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae), has been found to possess anti-hepatitis B virus (HBV) effects . The primary target of Chamaechromone is the surface antigen of HBV (HBsAg) . HBsAg is a key component of the hepatitis B virus and plays a crucial role in the viral life cycle, making it a significant target for antiviral strategies.

Mode of Action

It is known that chamaechromone possesses anti-hbv effects, indicating that it likely interacts with hbsag in a way that inhibits the virus’s ability to infect and replicate within host cells .

Result of Action

The primary result of Chamaechromone’s action is its anti-HBV effects . By targeting and interacting with HBsAg, Chamaechromone can inhibit the hepatitis B virus’s ability to infect and replicate within host cells. This can potentially reduce the viral load in the body, alleviating symptoms and slowing the progression of the disease.

Action Environment

The efficacy and stability of Chamaechromone can be influenced by various environmental factors. For instance, the pH of the soil where Stellera chamaejasme grows can affect the level of Chamaechromone . Additionally, the compound’s interaction with the microbial community in the rhizosphere soil of Stellera chamaejasme can also influence its action . These factors highlight the importance of the environment in determining the effectiveness of naturally derived compounds like Chamaechromone.

properties

IUPAC Name |

3-[1,1-bis(4-hydroxyphenyl)-3-oxo-3-(2,4,6-trihydroxyphenyl)propan-2-yl]-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)25(15-3-7-17(32)8-4-15)26(30(39)27-21(35)9-18(33)10-22(27)36)20-13-40-24-12-19(34)11-23(37)28(24)29(20)38/h1-13,25-26,31-37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKLIUIRQAMTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=CC(=CC(=C4C3=O)O)O)C(=O)C5=C(C=C(C=C5O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chamaechromone | |

Q & A

Q1: What is Chamaechromone and where is it found?

A1: Chamaechromone is a natural product classified as a biflavonoid. It is primarily isolated from the roots of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [, , , ]

Q2: What are the reported biological activities of Chamaechromone?

A2: Research suggests that Chamaechromone exhibits various biological activities, including:

- Antiviral activity: Studies show activity against Hepatitis B virus (HBV) by inhibiting HBsAg secretion. []

- Antifungal activity: Chamaechromone demonstrates inhibitory effects against various plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, and Monilinia fructicola. [, ]

- Antibacterial activity: It shows activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli. [, ]

- Nematicidal activity: Chamaechromone exhibits potent nematicidal activity against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus, which are associated with pine wilt disease. []

- Aldose Reductase Inhibiting Activity: This activity suggests potential for addressing diabetic complications. []

Q3: How is Chamaechromone metabolized in the human body?

A3: Research using human liver microsomes identified one monohydroxylated and two monoglucuronidated metabolites of Chamaechromone, suggesting it undergoes both phase I and phase II metabolism. []

Q4: Which enzymes are primarily responsible for Chamaechromone metabolism?

A4: In vitro studies indicate that CYP1A2 is the main enzyme involved in Chamaechromone hydroxylation. Glucuronidation appears to be primarily catalyzed by UGT1A3, UGT1A7, UGT1A9, and UGT2B7. []

Q5: What is known about the pharmacokinetics of Chamaechromone?

A5: Studies in rats show that after oral administration of Chamaechromone, it is primarily excreted through feces (41.5%) with a smaller portion excreted in urine (1.84%). The majority of excretion occurs within 12-24 hours after administration. [] A separate pharmacokinetic study in rats using a UPLC-MS/MS method to analyze five flavonoids from Stellera chamaejasme L., including Chamaechromone, in rat plasma after oral administration of the ethyl acetate extract provided insights into their absorption, distribution, metabolism, and excretion properties. [] Further research is needed to fully elucidate the pharmacokinetic profile of Chamaechromone in humans.

Q6: What analytical techniques are commonly used for identifying and quantifying Chamaechromone?

A6: Several analytical methods are employed for characterizing and quantifying Chamaechromone, including:

- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection for separation and quantification of Chamaechromone in plant extracts. [, ]

- Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for identifying and quantifying Chamaechromone and its metabolites in biological samples like urine, feces, and plasma. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation of Chamaechromone and its derivatives. [, , , , ]

Q7: Has the structure-activity relationship of Chamaechromone been investigated?

A7: A study investigating the antibacterial activity of neochamaejasmine B, a related compound, and its derivatives found that the hydroxyl group of neochamaejasmine B was a crucial site for its activity. This suggests that structural modifications affecting the hydroxyl groups in Chamaechromone could also impact its biological activity. [] More comprehensive SAR studies are needed to fully understand the relationship between structure and activity for Chamaechromone.

Q8: Are there any known methods for improving the bioavailability of Chamaechromone?

A8: A recent study revealed that neochamaejasmin B, a compound coexisting with Chamaechromone in Stellera chamaejasme L., can enhance the bioavailability of Chamaechromone. This enhancement is achieved by inhibiting MRP2 and BCRP, which are efflux transporters that can limit drug absorption. [] Further research exploring this interaction and other potential strategies for enhancing Chamaechromone bioavailability is warranted.

Q9: What are the potential environmental impacts of Chamaechromone?

A9: While Chamaechromone exhibits potent nematicidal activity against pests like Bursaphelenchus xylophilus, further research is needed to understand its long-term environmental impact and potential effects on non-target organisms. Exploring sustainable extraction methods and waste management strategies for Stellera chamaejasme L. is crucial to minimize any negative environmental consequences. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)